molecular formula C15H11Cl2N3O2S B268715 4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide

4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide

Cat. No. B268715
M. Wt: 368.2 g/mol
InChI Key: WBAMXXMJMQWKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide, also known as DCBAA, is a chemical compound that has been widely used in scientific research for various applications. It is a small molecule that has been synthesized using various methods and has been shown to have unique biochemical and physiological effects.

Scientific Research Applications

4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide has been used in various scientific research applications, including as a fluorescent probe for protein-ligand binding studies, a fluorescent pH indicator, and a modulator of ion channels. It has also been used in the development of biosensors and for the detection of metal ions in environmental samples.

Mechanism of Action

4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide binds to proteins through its carboxylate and amide groups, forming stable complexes. This binding can lead to changes in the conformation and activity of the protein, which can be studied using various techniques such as fluorescence spectroscopy and X-ray crystallography. 4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide has also been shown to modulate the activity of ion channels, which can be studied using electrophysiology techniques.
Biochemical and Physiological Effects:
4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide has been shown to have unique biochemical and physiological effects, including the modulation of protein activity, the regulation of ion channels, and the detection of metal ions. It has also been shown to have potential applications in drug discovery and development.

Advantages and Limitations for Lab Experiments

4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide has several advantages for use in lab experiments, including its small size, high stability, and low toxicity. However, it also has limitations, including its limited solubility in water and its potential interference with other fluorescent probes.

Future Directions

For the use of 4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide include the development of new derivatives and the study of its potential applications in drug discovery and development.

Synthesis Methods

4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide can be synthesized using various methods, including the use of N-(3,5-dichlorobenzoyl) glycine and thiosemicarbazide. The two compounds are reacted in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide. The synthesis method can be modified to produce different derivatives of 4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide with varying properties.

properties

Product Name

4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide

Molecular Formula

C15H11Cl2N3O2S

Molecular Weight

368.2 g/mol

IUPAC Name

N-[(4-carbamoylphenyl)carbamothioyl]-3,5-dichlorobenzamide

InChI

InChI=1S/C15H11Cl2N3O2S/c16-10-5-9(6-11(17)7-10)14(22)20-15(23)19-12-3-1-8(2-4-12)13(18)21/h1-7H,(H2,18,21)(H2,19,20,22,23)

InChI Key

WBAMXXMJMQWKGM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N)NC(=S)NC(=O)C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=S)NC(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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